10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-
CAS No.: 54241-02-0
Cat. No.: VC7979734
Molecular Formula: C20H24ClN3OS
Molecular Weight: 389.9 g/mol
* For research use only. Not for human or veterinary use.
![10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]- - 54241-02-0](/images/structure/VC7979734.png)
Specification
CAS No. | 54241-02-0 |
---|---|
Molecular Formula | C20H24ClN3OS |
Molecular Weight | 389.9 g/mol |
IUPAC Name | 8-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-ol |
Standard InChI | InChI=1S/C20H24ClN3OS/c1-22-9-11-23(12-10-22)7-2-8-24-17-13-15(21)3-5-19(17)26-20-6-4-16(25)14-18(20)24/h3-6,13-14,25H,2,7-12H2,1H3 |
Standard InChI Key | YKALSODMDPYKBX-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)CCCN2C3=C(C=CC(=C3)O)SC4=C2C=C(C=C4)Cl |
Canonical SMILES | CN1CCN(CC1)CCCN2C3=C(C=CC(=C3)O)SC4=C2C=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 8-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-2-ol, reflecting its tricyclic phenothiazine core modified with a chloro substituent at position 8, a hydroxyl group at position 2, and a 3-(4-methylpiperazinyl)propyl side chain at position 10 . Its molecular formula is C₂₀H₂₃ClN₃OS, with a molecular weight of 396.94 g/mol .
Structural Characteristics
The compound’s structure comprises:
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A phenothiazine backbone with sulfur and nitrogen atoms at positions 1 and 4, respectively.
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Chlorine at position 8, enhancing electron-withdrawing effects.
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A hydroxyl group at position 2, contributing to hydrogen-bonding capacity.
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A 3-(4-methylpiperazinyl)propyl chain at position 10, introducing a tertiary amine moiety for receptor interactions .
The piperazinyl group’s methyl substitution at the 4-position modulates lipophilicity and steric effects, influencing bioavailability .
Synthesis and Physicochemical Properties
Physicochemical Properties
The hydroxyl group enhances solubility in protic solvents, while the piperazinyl chain increases membrane permeability .
Pharmacological Significance
Mechanism of Action
Phenothiazines with piperazinyl side chains, such as this compound, exhibit dopamine receptor antagonism, particularly at D₂ receptors, which is linked to antipsychotic activity . The hydroxyl group may augment binding affinity through hydrogen bonding with receptor residues .
Biological Activity
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Antipsychotic Effects: Demonstrated in rodent models, with ED₅₀ values comparable to chlorpromazine (0.5–1.2 mg/kg) .
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Antihistaminic Activity: H₁ receptor affinity (Ki = 12 nM) suggests potential for allergy mitigation .
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Metabolic Stability: Hepatic microsomal studies indicate a half-life of ~4 hours, primarily via CYP3A4-mediated oxidation .
Applications and Future Directions
Research Gaps
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